(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)acetic acid (5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14653647
InChI: InChI=1S/C8H9N3O4/c12-8(13)4-10-6(5-1-2-5)3-7(9-10)11(14)15/h3,5H,1-2,4H2,(H,12,13)
SMILES:
Molecular Formula: C8H9N3O4
Molecular Weight: 211.17 g/mol

(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)acetic acid

CAS No.:

Cat. No.: VC14653647

Molecular Formula: C8H9N3O4

Molecular Weight: 211.17 g/mol

* For research use only. Not for human or veterinary use.

(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)acetic acid -

Specification

Molecular Formula C8H9N3O4
Molecular Weight 211.17 g/mol
IUPAC Name 2-(5-cyclopropyl-3-nitropyrazol-1-yl)acetic acid
Standard InChI InChI=1S/C8H9N3O4/c12-8(13)4-10-6(5-1-2-5)3-7(9-10)11(14)15/h3,5H,1-2,4H2,(H,12,13)
Standard InChI Key ZBEDMESWOQANFZ-UHFFFAOYSA-N
Canonical SMILES C1CC1C2=CC(=NN2CC(=O)O)[N+](=O)[O-]

Introduction

(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)acetic acid is a heterocyclic organic compound featuring a pyrazole ring, which is a five-membered ring containing two adjacent nitrogen atoms. This compound is specifically substituted with a cyclopropyl group and a nitro group, along with an acetic acid moiety. The unique combination of these functional groups contributes to its distinct chemical properties and biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Synthesis Methods

The synthesis of (5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)acetic acid typically involves several steps, including the formation of the pyrazole ring and subsequent functionalization. Various methods can be employed, such as metal-free one-pot approaches or palladium-catalyzed reactions, depending on the desired yield and purity .

Biological Activities and Applications

Pyrazole derivatives, including (5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)acetic acid, are known for their diverse biological activities, such as anti-inflammatory, analgesic, and antimicrobial properties. These properties make them valuable in therapeutic applications. The nitro group in this compound may enhance lipophilicity and facilitate membrane permeability, potentially improving bioavailability.

Chemical Reactivity

The chemical reactivity of (5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)acetic acid is influenced by its functional groups. The acetic acid moiety can participate in reactions such as esterification or amidation, while the nitro group can undergo reduction or participate in nucleophilic aromatic substitution reactions. The cyclopropyl group can also influence the compound's reactivity due to its strained ring structure.

Interaction Studies

Interaction studies involving (5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)acetic acid focus on its binding affinity to various biological targets, such as enzymes or receptors. These studies are essential for predicting the pharmacokinetics and pharmacodynamics of the compound, which can inform its potential therapeutic applications.

Comparison with Similar Compounds

Several compounds share structural similarities with (5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)acetic acid, including other pyrazole derivatives. For example, 3-amino-5-cyclopropylpyrazole has an amino group instead of a nitro group, which enhances its solubility and potential in medicinal chemistry.

CompoundStructure FeaturesUnique Aspects
5-methylpyrazoleMethyl substitution on pyrazoleLower lipophilicity; potential in flavoring agents
3-amino-5-cyclopropylpyrazoleAmino group instead of nitroEnhanced solubility; potential in medicinal chemistry
4-nitropyrazoleNitro group at position 4Different reactivity profile; used in explosives
4-cyclopropylpyrazoleCyclopropyl at position 4Variation in biological activity

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